molecular formula C13H16O2 B8145660 Tert-butyl cubane-1-carboxylate

Tert-butyl cubane-1-carboxylate

Cat. No.: B8145660
M. Wt: 204.26 g/mol
InChI Key: STGAQRSMRWWMKX-UHFFFAOYSA-N
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Description

Tert-butyl cubane-1-carboxylate: is a derivative of cubane, a highly strained and symmetrical hydrocarbon with a cubic structure. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound. Cubane derivatives, including this compound, are of interest due to their unique geometric and electronic properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cubane-1-carboxylate typically involves the functionalization of cubane. One common method is the photolytic C–H carboxylation reaction, which uses a cyclobutadiene precursor. This method leverages the slow oxidative addition and rapid reductive elimination of copper to develop various cross-coupling protocols, including C–N, C–C(sp3), C–C(sp2), and C–CF3 cross-coupling .

Industrial Production Methods: Industrial production of cubane derivatives, including this compound, often involves scalable synthetic routes that ensure high yields and purity. The use of photolytic reactions and copper-catalyzed cross-coupling reactions are preferred due to their efficiency and compatibility with large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl cubane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry: Tert-butyl cubane-1-carboxylate is used as a building block in organic synthesis due to its unique structure and reactivity. It serves as a precursor for the synthesis of more complex cubane derivatives and other strained ring systems .

Biology and Medicine: In biological and medicinal research, cubane derivatives are explored for their potential as bioisosteres of benzene. This substitution can improve the pharmacokinetic properties of drug candidates while retaining biological activity .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including high-energy-density materials and polymers with unique mechanical properties .

Mechanism of Action

The mechanism of action of tert-butyl cubane-1-carboxylate involves its interaction with molecular targets through its strained cubic structure. The high ring strain in cubane derivatives imparts unique electronic properties, which can influence their reactivity and interaction with biological molecules. The tert-butyl group can further modulate these interactions by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

    Cubane-1,3-dicarboxylate: Another cubane derivative with carboxylate groups at different positions.

    Bicyclo[1.1.1]pentane derivatives: These compounds also feature strained ring systems and are used as bioisosteres of benzene.

Uniqueness: Tert-butyl cubane-1-carboxylate is unique due to the presence of the bulky tert-butyl group, which can significantly influence its reactivity and stability compared to other cubane derivatives. This makes it a valuable compound for specific applications where steric effects are crucial .

Properties

IUPAC Name

tert-butyl cubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-12(2,3)15-11(14)13-8-5-4-6(8)10(13)7(4)9(5)13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGAQRSMRWWMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12C3C4C1C5C4C3C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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